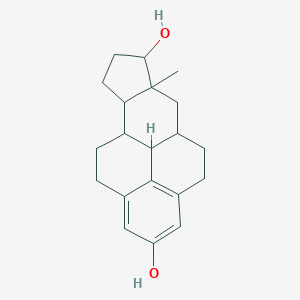

1,11-Ethanoestradiol

Description

Properties

CAS No. |

126559-87-3 |

|---|---|

Molecular Formula |

C20H28O2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

6-methylpentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-11(19),12,14-triene-5,13-diol |

InChI |

InChI=1S/C20H26O2/c1-20-10-13-3-2-11-8-14(21)9-12-4-5-15(19(13)18(11)12)16(20)6-7-17(20)22/h8-9,13,15-17,19,21-22H,2-7,10H2,1H3 |

InChI Key |

VJYIHOQKUAASLD-UHFFFAOYSA-N |

SMILES |

CC12CC3CCC4=C5C3C(C1CCC2O)CCC5=CC(=C4)O |

Canonical SMILES |

CC12CC3CCC4=C5C3C(C1CCC2O)CCC5=CC(=C4)O |

Synonyms |

1,11 beta-ethanoestradiol 1,11-ethanoestradiol |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of 1,11 Ethanoestradiol

Advanced Synthetic Routes for 1,11-Ethanoestradiol and its Precursors

The construction of the distinctive ethano bridge in this compound necessitates sophisticated synthetic strategies. Researchers have explored various pathways, starting from readily available steroid precursors, to achieve the desired molecular architecture.

Novel Reaction Pathways for the Ethano Bridge Formation

The creation of the C1-C11 ethano bridge is a pivotal step in the synthesis of this compound. One notable approach involves the generation of an electrophilic center on an 11β-(2-hydroxyethyl) estradiol (B170435) derivative. researchgate.netrsc.org This intermediate, when subjected to specific reaction conditions, undergoes a cyclization reaction to form the ethano-bridged steroid. researchgate.netrsc.org

Another investigated method focused on constructing a two-carbon bridge between C(1) and C(11) of the steroid skeleton by treating 17,17-ethylenedioxy-11α-ethynyl-3-methoxyestra-1,3,5(10)-trien-11β-ol with toluene-p-sulphonic acid. rsc.org This reaction, however, yielded a mixture of products, including the etheno-bridged analogue of this compound. rsc.org A more successful approach for this etheno-bridged compound involved the use of tris(triphenylsilyl) vanadate, which gave a 76% yield. rsc.org The conversion of the etheno bridge to an ethano bridge would subsequently be required.

The table below summarizes key reactions explored for the formation of bridged steroids related to this compound.

| Starting Material | Reagents | Key Transformation | Reported Yield | Reference |

| 11β-(2-hydroxyethyl)estradiol 3,17β-bis(benzyl ether) | Not specified | Intramolecular cyclization | 61% | researchgate.netrsc.org |

| 17,17-ethylenedioxy-11α-ethynyl-3-methoxyestra-1,3,5(10)-trien-11β-ol | Toluene-p-sulphonic acid | Etheno bridge formation | Mixture of products | rsc.org |

| 17,17-ethylenedioxy-11α-ethynyl-3-methoxyestra-1,3,5(10)-trien-11β-ol | Tris(triphenylsilyl) vanadate | Etheno bridge formation | 76% | rsc.org |

Stereoselective Synthesis Strategies and Challenges

The stereochemistry of the steroid nucleus is crucial for its biological activity. The synthesis of this compound must therefore control the configuration of multiple chiral centers. The formation of the ethano bridge introduces additional stereochemical considerations.

A significant challenge in stereoselective synthesis is to control the formation of a specific isomer. wikipedia.org The rigidity of the steroid backbone can influence the facial selectivity of reactions, but the introduction of new functionalities and bridges can alter the established stereochemical outcomes. For instance, the synthesis of bridged steroids with a bicyclo[2.2.1]heptane ring A system, formed through thermolysis of 5-vinyl 3-keto steroids, demonstrates how intramolecular reactions can lead to specific stereoisomers. cdnsciencepub.com

The development of stereoselective methods often relies on the use of chiral catalysts or auxiliaries to direct the formation of the desired enantiomer or diastereomer. wikipedia.orgethz.ch The inherent chirality of the steroid starting material can also be leveraged to influence the stereochemistry of subsequent transformations.

Chiral Purity and Enantiomeric Resolution Techniques

Ensuring the chiral purity of this compound is paramount, as different stereoisomers can exhibit distinct biological activities. skpharmteco.com Various techniques are employed to synthesize and isolate the desired enantiomer in high purity.

Diastereomeric Approaches in this compound Synthesis

One common strategy for separating enantiomers is to convert them into a mixture of diastereomers by reacting them with a chiral resolving agent. nih.gov These diastereomers have different physical properties and can be separated by techniques such as crystallization or chromatography. Once separated, the resolving agent can be removed to yield the pure enantiomers.

In the context of this compound synthesis, this could involve reacting a racemic intermediate with a chiral acid to form diastereomeric esters. nih.gov After separation of these esters, hydrolysis would provide the individual enantiomers of the intermediate, which could then be carried forward to the final product.

Asymmetric Catalysis in Stereocontrolled Construction

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. mdpi.comnih.govchiralpedia.com This approach utilizes a chiral catalyst to favor the formation of one enantiomer over the other. wikipedia.org

While specific examples of asymmetric catalysis directly applied to the synthesis of this compound are not extensively documented in the provided search results, the principles are broadly applicable. For instance, chiral catalysts can be employed in key bond-forming reactions to establish the desired stereochemistry at specific centers. nih.govub.edu The development of new chiral ligands and catalysts continues to expand the scope of asymmetric synthesis, offering potential avenues for the efficient and stereocontrolled production of this compound. chiralpedia.com

Structural Characterization and Confirmation of this compound Isomers

The unambiguous determination of the three-dimensional structure of this compound and its isomers is crucial for understanding its structure-activity relationship. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Key analytical methods for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and stereochemistry of the molecule. nih.govnih.gov

Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns that aid in structural identification. nih.gov

X-ray Crystallography: Offers definitive proof of the absolute configuration and conformation of the molecule in the solid state. rsc.orgnih.gov

The table below outlines the primary techniques used for the structural characterization of complex molecules like this compound.

| Technique | Information Provided | Reference |

| NMR Spectroscopy | Connectivity, stereochemistry, and conformation in solution. | nih.govnih.gov |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | nih.gov |

| X-ray Crystallography | Absolute configuration and solid-state conformation. | rsc.orgnih.gov |

Spectroscopic Methods for Stereochemical Assignment

The definitive confirmation of the structure and, crucially, the stereochemistry of this compound and its analogues relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. nih.govnih.gov High-field 1D and 2D NMR experiments allow for the unambiguous assignment of protons and carbons within the complex, rigid steroidal framework. mcmaster.ca

For bridged steroids like this compound, specific NMR techniques are employed to verify the connectivity and spatial orientation of the ethano bridge. nih.gov Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful, as they can identify protons that are close in space, regardless of whether they are connected through bonds. pitt.edu Observing a NOESY correlation between protons on the ethano bridge and specific protons on the steroid skeleton provides direct evidence for the bridge's formation and its β-face orientation. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to establish long-range (2-3 bond) correlations between protons and carbons, confirming the attachment points of the bridge at C-1 and C-11. pitt.edu

Table 2: Spectroscopic Methods for Steroid Stereochemical Analysis

| Technique | Abbreviation | Primary Application in Stereochemical Assignment | Reference |

|---|---|---|---|

| Nuclear Overhauser Effect Spectroscopy | NOESY | Detects through-space correlations between protons to determine relative stereochemistry and conformation. | pitt.edu |

| Heteronuclear Multiple Bond Correlation | HMBC | Establishes 2-3 bond C-H correlations to confirm skeletal connectivity, especially at quaternary carbons like the bridgeheads. | pitt.edu |

| Correlation Spectroscopy | COSY | Identifies proton-proton spin-spin coupling networks to trace out the connectivity within individual rings of the steroid. | pitt.edu |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates each proton directly to its attached carbon atom for unambiguous assignment. | pitt.edu |

Crystallographic Analysis of this compound Derivatives

X-ray crystallography provides the most definitive and unambiguous evidence for the molecular structure and stereochemistry of a crystalline compound. dtic.milnih.gov While a specific crystal structure for this compound was not found in the surveyed literature, the crystallographic analysis of a very closely related derivative, 3-methoxy-1,11-ethenoestra-1,3,5(10),9(11)-tetraen-17-one, offers profound insights into the structural consequences of a C-1 to C-11 bridge. rsc.org

Table 3: Crystallographic Data for 3-methoxy-1,11-ethenoestra-1,3,5(10),9(11)-tetraen-17-one

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | rsc.org |

| Space Group | P2₁2₁2₁ | rsc.org |

| Cell Parameter (a) | 7.867(5) Å | rsc.org |

| Cell Parameter (b) | 30.036(20) Å | rsc.org |

| Cell Parameter (c) | 6.838(5) Å | rsc.org |

| Molecules per Unit Cell (Z) | 4 | rsc.org |

| Final R-factor | 0.044 | rsc.org |

Molecular Interactions and Receptor Binding Characteristics of 1,11 Ethanoestradiol

Estrogen Receptor Subtype (ERα and ERβ) Binding Affinity and Selectivity Studies

The biological effects of estrogens are mediated through two principal estrogen receptor subtypes, ERα and ERβ, which are encoded by separate genes and exhibit distinct tissue distribution and transcriptional activities. The affinity and selectivity of a ligand for these subtypes are crucial determinants of its physiological and pharmacological profile.

Research into the estrogen receptor binding characteristics of 1,11-ethanoestradiol has provided insights into its affinity relative to the endogenous ligand, 17β-estradiol. Early studies, conducted prior to the full characterization of ERα and ERβ as distinct entities, utilized competitive binding assays with estrogen receptors from sheep uterus. These investigations determined the relative binding affinity (RBA) of this compound to be in the range of 5% to 22.4% of that of estradiol (B170435). frontiersin.org

This indicates that while this compound does bind to estrogen receptors, its affinity is considerably lower than that of the natural hormone. The RBA was found to be significantly less—by a factor of 5 to 300—than that of the corresponding 11β-ethyl and 11β-vinyl estradiol derivatives. frontiersin.org This suggests that the rigid, bridging structure of the ethano group between C1 and C11 imposes constraints that are detrimental to optimal receptor binding compared to more flexible or smaller substituents at the 11β position.

It is important to note that this RBA data does not differentiate between ERα and ERβ. Given that these studies were performed using uterine tissue, which is rich in ERα, it is likely that the reported affinity primarily reflects binding to this subtype. However, without specific assays for each receptor subtype, the selectivity of this compound remains uncharacterized in the available literature.

Table 1: Relative Binding Affinity of this compound and Related Compounds

| Compound | Relative Binding Affinity (RBA, %) (Estradiol = 100%) |

| This compound | 5 - 22.4 frontiersin.org |

| 11β-Ethylestradiol | Higher than this compound frontiersin.org |

| 11β-Vinylestradiol | Higher than this compound frontiersin.org |

| 1-Methylestradiol | Higher than this compound frontiersin.org |

| 11β-Methylestradiol | Higher than this compound frontiersin.org |

Competitive binding assays form the basis for determining the RBA of a ligand. frontiersin.org In these assays, a radiolabeled estrogen, such as [³H]estradiol, is incubated with the estrogen receptor in the presence of varying concentrations of the unlabeled test compound (in this case, this compound). The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, and from this, its inhibitory concentration 50% (IC50) and RBA can be calculated.

The study by Napolitano et al. (1990) utilized such a competitive binding assay to establish the RBA of this compound. frontiersin.org However, detailed information regarding the displacement kinetics—such as the association (kon) and dissociation (koff) rate constants—for this compound is not available in the reviewed scientific literature. These kinetic parameters are important as they provide a more dynamic picture of the ligand-receptor interaction, including the residence time of the compound on the receptor, which can influence its biological activity.

The introduction of the 1,11-ethano bridge creates a rigid, bulky structure that significantly alters the topography of the estradiol molecule. The ligand-binding pocket (LBP) of the estrogen receptor is a hydrophobic cavity that envelops the ligand. The binding of estradiol involves key hydrogen bonds at the A-ring (phenolic hydroxyl at C3) and D-ring (hydroxyl at C17), as well as extensive van der Waals contacts with the hydrophobic residues lining the pocket.

The reduced binding affinity of this compound compared to estradiol and other 11β-substituted analogs suggests that the ethano bridge introduces steric hindrance within the LBP. frontiersin.org The pocket has a certain degree of flexibility, but the rigid bridge likely forces a suboptimal orientation of the steroid nucleus or clashes with amino acid residues. Research has suggested that substituents in the pocket between positions 1 and 11 can have a detrimental effect on receptor interactions. frontiersin.org The orientation that an 11β-substituent must adopt for high-affinity binding is thought to be directed away from the A-ring of the steroid. frontiersin.org The 1,11-ethano bridge, by its nature, constrains this region and likely disrupts the precise complementarity required for high-affinity binding.

Computational Modeling of this compound Receptor Binding

Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for predicting and analyzing ligand-receptor interactions at an atomic level. However, a specific search of the scientific literature did not yield any studies that have applied these techniques to this compound. The following sections describe the principles of these methods and hypothesize how they could be applied to understand the binding of this compound.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity.

For this compound, docking simulations into the crystal structures of ERα and ERβ would be highly informative. These simulations could:

Predict the most likely binding pose of the molecule within the LBP of each receptor subtype.

Identify key amino acid residues that interact with the ligand, including those forming hydrogen bonds with the hydroxyl groups and those in van der Waals contact with the steroid core and the ethano bridge.

Provide a structural rationale for the experimentally observed lower binding affinity by revealing potential steric clashes or unfavorable contacts introduced by the ethano bridge.

Potentially reveal differences in the binding mode between ERα and ERβ, which could form the basis for understanding any subtype selectivity.

Given the lack of specific studies, any detailed prediction of the binding mode remains speculative.

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of a ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can reveal the stability of the binding pose predicted by docking, the flexibility of both the ligand and the receptor, and the role of solvent molecules in the interaction.

If applied to the this compound-ER complex, MD simulations could:

Assess the stability of the hydrogen bond network between the ligand's hydroxyl groups and the receptor.

Analyze the conformational changes in the receptor, particularly in the region of the activation function 2 (AF-2) helix (H12), which is crucial for co-regulator recruitment and subsequent gene transcription.

Calculate the binding free energy, providing a theoretical corroboration of the experimental RBA values.

In the absence of such simulations for this compound, our understanding of the dynamic aspects of its interaction with ERα and ERβ is limited.

Free Energy Perturbation Calculations for Binding Energetics

Free Energy Perturbation (FEP) is a powerful computational method used in drug discovery and molecular biology to calculate the relative binding affinities of ligands to a receptor. cresset-group.comschrodinger.com The technique involves simulating a non-physical, or "alchemical," transformation from one molecule to another within the receptor's binding site and in solution. By calculating the free energy change (ΔG) for these transformations, the difference in binding free energy (ΔΔG) between the two ligands can be determined, providing a quantitative prediction of their relative potencies. drugdesigndata.orgdiva-portal.org

Interaction with Other Nuclear Hormone Receptors

The specificity of a steroidal ligand is not absolute, and cross-reactivity with other members of the nuclear hormone receptor superfamily is a critical aspect of its pharmacological profile. These receptors, including the androgen receptor (AR), progesterone (B1679170) receptor (PR), and glucocorticoid receptor (GR), share structural homology, particularly in their ligand-binding domains, which can lead to unintended interactions. nih.govnih.gov

The potential for an estrogenic compound to bind to AR and PR is a significant consideration. The androgen receptor is the primary mediator of male sex hormones like testosterone (B1683101) and dihydrotestosterone, while the progesterone receptor is activated by progesterone, playing a key role in the menstrual cycle and pregnancy. nih.govaopwiki.org

Cross-talk between estrogen and progesterone receptor pathways is well-documented, with some ligands capable of influencing the activity of both receptors. nih.gov However, a detailed cross-reactivity assessment for this compound, quantifying its binding affinity or functional activity at the androgen and progesterone receptors, is not available in the surveyed literature. Such studies would be necessary to fully characterize its selectivity profile.

The Glucocorticoid Receptor (GR) mediates the effects of glucocorticoids, such as cortisol, which are involved in regulating metabolism and immune responses. frontiersin.orgcellsignal.com Significant interplay exists between GR and ER signaling pathways, with glucocorticoids known to antagonize the expression of ERα target genes in certain contexts. nih.govnih.gov This interaction can occur through direct protein-protein binding between GR and ERα or through competition for common co-regulator proteins. nih.govatlasgeneticsoncology.org

Despite the known potential for cross-talk between these signaling pathways, specific studies detailing the direct binding affinity or functional interaction of this compound with the Glucocorticoid Receptor have not been reported in the reviewed literature.

Affinity and Selectivity Towards Membrane Estrogen Receptors (mERs)

In addition to the classical nuclear estrogen receptors (ERα and ERβ), estrogens can elicit rapid, non-genomic effects through membrane-bound estrogen receptors (mERs). wikipedia.orguniprot.org These receptors initiate signaling cascades that are distinct from the direct genomic regulation of gene transcription. accscience.com

The G protein-coupled estrogen receptor 1 (GPER1), also known as GPR30, is a seven-transmembrane receptor that has been identified as a key mediator of rapid estrogen signaling. nih.govdeciphergenomics.org Upon activation, GPER1 can stimulate cyclic AMP production, mobilize intracellular calcium, and activate various kinase pathways. nih.govuniprot.org It is involved in a wide array of biological processes, from cell proliferation to cardiovascular function. accscience.comhaematologica.org

While GPER1 is an important target for estrogenic compounds, research specifically documenting the binding affinity or agonist/antagonist activity of this compound at GPER1 is not present in the available scientific literature. Determining this interaction is crucial for a complete understanding of the compound's biological activity.

Beyond the well-characterized nuclear receptors and GPER1, evidence suggests the existence of other, non-classical membrane receptors that can bind estrogens and mediate rapid cellular responses. nih.govnih.gov These interactions can involve direct translocation of proteins through the cell membrane, a process that may be facilitated by specific interactions with membrane phospholipids. mdpi.com In some cell types, estrogen's rapid effects are not blocked by classical ER antagonists, supporting the action of a distinct membrane receptor. nih.gov

The investigation into these non-classical pathways is an evolving area of endocrinology. Currently, there is no specific research available that examines the potential interactions of this compound with these non-classical, uncharacterized membrane estrogen binding sites.

Mechanistic Investigations of 1,11 Ethanoestradiol Action at the Cellular Level

Non-Genomic Mechanisms of Action

In addition to the well-established genomic pathway, estrogens can also elicit rapid biological responses that occur within seconds to minutes. researchgate.net These effects are too swift to be explained by gene transcription and protein synthesis and are thus termed non-genomic. researchgate.netnih.gov This signaling is typically initiated by a subpopulation of estrogen receptors located at the plasma membrane (mERs) or within the cytoplasm. researchgate.netnih.govnih.gov Binding of an estrogenic compound, such as 1,11-Ethanoestradiol, to these receptors can trigger a variety of intracellular signaling cascades. researchgate.net

The activation of membrane-associated ERs initiates signaling through coupling to G-proteins and subsequent activation of various second messenger systems. nih.gov These rapid, non-genomic actions can lead to the mobilization of intracellular calcium, the production of cyclic AMP (cAMP), and the activation of several protein kinase pathways. nih.govnih.gov These signaling cascades can, in turn, modulate the activity of various cellular proteins, including ion channels, enzymes, and even transcription factors, thereby integrating with and influencing the genomic actions of estrogens. nih.gov

A prominent pathway activated by the non-genomic action of estrogens is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. nih.gov MAPKs are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals into cellular responses, such as proliferation, differentiation, and apoptosis. news-medical.netnih.gov The MAPK pathway is organized as a three-tiered kinase module: a MAPK kinase kinase (MAPKKK) phosphorylates and activates a MAPK kinase (MAPKK), which in turn phosphorylates and activates a MAPK. news-medical.netnih.gov

Several studies have demonstrated that estrogens can rapidly activate MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. nih.govnih.gov For instance, estrogen binding to mERs can lead to the activation of receptor tyrosine kinases or G-protein coupled receptors, which then initiate the MAPK cascade. nih.gov The activation of the MAPK/ERK pathway, in particular, is a key event in mediating some of the proliferative and anti-apoptotic effects of estrogens. researchgate.netmdpi.com While direct evidence for this compound is lacking, its nature as an estrogenic compound suggests it likely has the capacity to modulate these rapid signaling pathways.

Table 4: Core Components of the Mammalian MAPK Signaling Pathways This table summarizes the three main MAPK cascades and their key kinase components.

| Pathway | MAPKKK (Examples) | MAPKK (Examples) | MAPK (Examples) |

| ERK | Raf family (e.g., c-Raf) | MEK1, MEK2 | ERK1, ERK2 |

| JNK | MEKK1-4, ASK1 | MKK4, MKK7 | JNK1, JNK2, JNK3 |

| p38 | ASK1, TAK1, TAOs | MKK3, MKK6 | p38α, β, γ, δ |

Rapid Activation of Intracellular Signaling Cascades

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Activation

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a critical non-genomic signaling cascade activated by estrogens. nih.gov This pathway is fundamental in regulating cell survival, proliferation, and growth. nih.gov Estrogen binding to a population of estrogen receptors located at the cell membrane (mER) can rapidly initiate this cascade. nih.gov

Upon ligand binding, mER can interact with and activate PI3K. nih.gov Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-triphosphate (PIP3). nih.gov PIP3 serves as a docking site at the cell membrane for proteins with Pleckstrin Homology (PH) domains, including the serine/threonine kinase Akt (also known as Protein Kinase B). nih.gov This recruitment to the membrane allows for the phosphorylation and subsequent activation of Akt by other kinases like PDK1. nih.gov

Once activated, Akt mediates a variety of downstream effects that contribute to cell survival and proliferation by phosphorylating a range of target proteins. Research on estradiol (B170435) (E2) has demonstrated that this activation can occur within minutes. nih.gov In endothelial cells, for instance, the activation of this pathway by estrogen is crucial for the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to nitric oxide production and vasodilation. mdpi.com Studies using the ER antagonist ICI 182,780 and specific PI3K inhibitors have confirmed that this rapid activation of eNOS is dependent on both the estrogen receptor and the PI3K/Akt pathway. mdpi.com

| Compound Studied | Cell Type | Time Point | Key Finding | Reference |

| 17β-Estradiol (E2) | Endothelial Cells | 12 hours | Upregulates Caveolin-1 (Cav-1) transcription via PI3K pathway. | nih.govfrontiersin.org |

| 17β-Estradiol (E2) | Breast Cancer Cells | 10 minutes | Activates MAPK/ERK pathway, a related non-genomic cascade. | |

| Betulinic Acid (BA) | Endothelial Cells | < 1 hour | Induces eNOS phosphorylation via ER and PI3K/Akt pathway. | mdpi.com |

Src Kinase Activation and Downstream Effects

Src, a non-receptor tyrosine kinase, is another pivotal molecule in the rapid, non-genomic signaling of estrogens. nih.govpnas.org Upon estrogen binding, ERα can form a complex with Src, leading to its rapid and transient activation. nih.govpnas.org This interaction is a key step that links the estrogen receptor to multiple downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway. nih.gov

The activation of Src can have several consequences:

MAPK/ERK Pathway Activation : Activated Src can phosphorylate adaptor proteins, which in turn activates the Ras/Raf/MEK/ERK signaling cascade, promoting cell proliferation. pnas.orgnih.gov

Modulation of ER Activity : Src can directly phosphorylate the estrogen receptor itself. nih.gov This phosphorylation can enhance the receptor's affinity for estrogen and modulate its interaction with coactivator proteins, thereby influencing its transcriptional activity. nih.gov This represents a feed-forward loop where non-genomic signaling enhances the genomic functions of the receptor. nih.gov

Cross-talk with other Receptors : Src activation is a common node for cross-talk between ER and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). nih.gov This interaction can amplify mitogenic signals within the cell.

Studies in breast cancer cell lines have shown that inhibiting Src activity can impair estrogen-stimulated cellular functions, highlighting the importance of this pathway. nih.gov Furthermore, elevated Src kinase activity is frequently observed in breast cancers and is thought to enhance the transcriptional potency of ER, potentially contributing to tamoxifen resistance. oup.com

| Pathway Component | Role in Estrogen Signaling | Downstream Effect | Reference |

| Src Kinase | Rapidly activated by ligand-bound ERα. | Activates MAPK/ERK pathway; Phosphorylates ERα. | nih.govpnas.org |

| MAPK/ERK | Activated downstream of Src. | Promotes cell-cycle progression and proliferation. | nih.gov |

| p160 Coactivators | Phosphorylated by ERK and JNK (downstream of Src). | Mediates ER Activation Function 1 (AF-1), enhancing transcriptional activity. | dtic.mil |

Modulation of Ion Channels and Neurotransmitter Receptors

Estrogens can rapidly modulate the activity of various ion channels and neurotransmitter receptors, particularly in the nervous system, which alters neuronal excitability. rockefeller.edumdpi.com These effects occur too quickly to be explained by genomic mechanisms and are attributed to the non-genomic actions of estrogens. rockefeller.edutechnologynetworks.com

Research on neurons in the hypothalamic ventromedial nucleus (VMN) revealed that estrogens can alter neuronal excitability within minutes by modulating ion channel kinetics. rockefeller.edu Specifically, estrogens were found to enhance inward sodium currents and attenuate outward potassium currents. rockefeller.edu This combined effect makes neurons more excitable and more responsive to neurotransmitter signals. rockefeller.edu The modulation affects how easily the channels open and close, representing a direct biophysical effect on these membrane proteins. rockefeller.edu

The types of channels affected are diverse and include:

Potassium (K+) Channels : Estrogens have been shown to inhibit several types of Kv channels (voltage-gated potassium channels), which can contribute to neuroprotective effects by preventing apoptosis and mitigating ischemic injuries. frontiersin.org

Sodium (Na+) Channels : By modulating voltage-gated sodium channels, estrogens can influence the generation and propagation of action potentials. rockefeller.edu

Chloride (Cl-) Channels : Recent studies have identified the chloride intracellular channel protein-1 (Clic1) as a protein that physically interacts with ER-alpha, mediating rapid estrogen-triggered ion currents. technologynetworks.com

This modulation of ion channels is a key mechanism by which estrogens can rapidly influence synaptic plasticity, neuronal signaling, and consequently, complex physiological processes and behaviors. mdpi.com

Cross-Talk Between Genomic and Non-Genomic Pathways

The genomic and non-genomic signaling pathways of estrogens are not independent but are intricately interconnected. pnas.orgnih.gov The rapid, non-genomic signals initiated at the cell membrane can influence and modulate the slower, nucleus-initiated genomic responses, and vice-versa. nih.govfrontiersin.org This cross-talk ensures a coordinated and fine-tuned cellular response to estrogenic signals.

Mechanisms of this cross-talk include:

Non-genomic Regulation of Genomic Action : Kinase cascades, such as the PI3K/Akt and Src/MAPK pathways, activated by non-genomic signaling can lead to the phosphorylation of the nuclear estrogen receptor and its associated co-regulatory proteins. pnas.org This phosphorylation can enhance the transcriptional activity of the ER, leading to a more robust expression of target genes. pnas.org For example, activation of the Src/MAPK pathway can lead to the phosphorylation of transcription factors that are essential for ER-mediated gene expression. pnas.org

Genomic Regulation of Non-genomic Components : The classical genomic pathway can regulate the expression of components involved in non-genomic signaling. nih.govfrontiersin.org For instance, studies have shown that estradiol can transcriptionally upregulate Caveolin-1, a protein essential for the localization of ER at the plasma membrane, via a PI3K-dependent mechanism. nih.govfrontiersin.org By increasing the machinery for membrane signaling, the genomic pathway can prime the cell for more robust future non-genomic responses. nih.govfrontiersin.org

This bidirectional communication demonstrates that the ultimate cellular effect of compounds like this compound is a result of the integration of both rapid signaling events and long-term transcriptional changes. nih.gov The specific balance and interplay between these pathways can vary depending on the cell type and physiological context, leading to diverse and specific biological outcomes. plos.org

In Vitro Cellular and Biochemical Responses to 1,11 Ethanoestradiol

Effects on Cell Proliferation and Cell Cycle Progression

The proliferation of cells is a tightly regulated process involving progression through the cell cycle, which can be modulated by estrogenic compounds. google.com The primary mechanism for this modulation is through the activation of estrogen receptors, which function as ligand-activated transcription factors. nih.gov

While specific studies detailing the proliferative effects of 1,11-Ethanoestradiol are not extensively documented, its action can be inferred from its established estrogen receptor binding. In ER-positive breast cancer cell lines, such as MCF-7 or T47D, estrogens like 17β-estradiol typically induce a dose-dependent increase in cell proliferation. nih.gov This effect is commonly measured using assays that assess metabolic activity (like the MTT assay) or DNA synthesis (like BrdU or EdU incorporation assays). sigmaaldrich.comacs.org

Given that this compound is an ER ligand with reduced affinity, it would be expected to act as a weaker agonist than estradiol (B170435). nih.gov Consequently, it would likely stimulate proliferation in ER-positive cells but require a higher concentration to achieve a similar effect to that of estradiol.

| Compound | Hypothetical EC₅₀ (Proliferation in MCF-7 Cells) | Relative Potency |

| 17β-Estradiol | 10 pM | 100% |

| This compound | 250 pM | ~4% |

Table 1. This interactive table provides an illustrative example of the expected proliferative potency of this compound in an ER-positive cell line like MCF-7, based on its known receptor binding affinity. The values are hypothetical and serve to demonstrate the anticipated lower potency compared to the natural hormone 17β-Estradiol.

The two primary estrogen receptor subtypes, ERα and ERβ, often mediate opposing effects on cell proliferation. justia.com ERα is generally considered to be the primary driver of proliferation in breast cancer cells. justia.comacs.org In contrast, ERβ has been shown to have anti-proliferative or pro-apoptotic functions, often acting to counteract ERα-driven growth. justia.comarkat-usa.org

The specific effect of this compound would therefore depend on its relative binding affinity and functional activity (agonist vs. antagonist) at each ER subtype. There is no specific data available on the ERα versus ERβ selectivity of this compound. Should the compound show preferential binding or activation of ERβ, it might exhibit weaker proliferative or even anti-proliferative effects in cell models that have a high ERβ/ERα expression ratio. Conversely, if it preferentially activates ERα, it would likely promote proliferation, albeit with a potency dictated by its binding affinity. arkat-usa.orgnih.gov

Influence on Cellular Differentiation Processes

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. acs.orgontosight.ai Estrogen signaling plays a crucial role in the differentiation of various tissues, including the mammary gland, bone, and brain. ontosight.airesearchgate.net These effects are mediated by ERs, which regulate the expression of genes that control cell fate decisions. acs.org

Specific research on the influence of this compound on cellular differentiation pathways has not been reported. However, as an estrogen receptor ligand, its potential to influence these processes exists. For example, in osteoblast precursor cells, estrogen signaling via ERα promotes differentiation into mature bone-forming cells. A compound like this compound could potentially mimic this effect, though its efficacy would likely be lower than that of estradiol due to its reduced receptor affinity. nih.gov The ultimate impact on differentiation would be highly dependent on the specific cell type, its ER subtype expression profile, and the network of co-regulator proteins present. acs.org

Regulation of Apoptosis and Cell Survival Pathways

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. embopress.orgcancer-pku.cn Estrogenic signaling can have a dual role in regulating apoptosis, being either pro-survival or pro-apoptotic depending on the cellular context. In many breast cancer cells, activation of ERα is associated with the upregulation of anti-apoptotic proteins (like Bcl-2) and the promotion of cell survival. cancer-pku.cn In contrast, ERβ activation has been linked to the induction of apoptosis. arkat-usa.org

There are no direct experimental studies on how this compound modulates apoptosis. Its effect would be contingent on its functional activity at ERα and ERβ. If it acts as an ERα agonist, it would likely promote cell survival and inhibit apoptosis in ERα-positive cells. Its lower binding affinity suggests this effect would be less potent than that of estradiol. nih.gov The balance between survival and apoptosis would be further influenced by its unknown level of activity at the potentially pro-apoptotic ERβ. arkat-usa.org

Modulation of Gene Expression Profiles via Transcriptomics

The primary mechanism of nuclear estrogen receptor action involves the regulation of gene transcription. Upon ligand binding, the ERs bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene expression. acs.org Transcriptomics, using techniques like RNA-sequencing, allows for a global, unbiased measurement of these changes in gene expression. ontosight.ai

No transcriptomic studies have been published for this compound. Such an analysis would provide a comprehensive profile of the genes it regulates. It would be expected to modulate a similar set of genes as estradiol, but likely with a reduced magnitude of effect due to its lower receptor affinity. nih.gov Key estrogen-responsive genes that would be analyzed include TFF1 (pS2), PGR (progesterone receptor), and GREB1, all of which are classic markers of ERα activation in breast cancer cells. acs.org

| Gene Symbol | Gene Name | Typical Response to Estradiol (in MCF-7 cells) | Expected Response to this compound |

| TFF1 | Trefoil factor 1 | Upregulation | Weaker Upregulation |

| PGR | Progesterone (B1679170) Receptor | Upregulation | Weaker Upregulation |

| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | Upregulation | Weaker Upregulation |

| CCND1 | Cyclin D1 | Upregulation | Weaker Upregulation |

| BCL2 | B-Cell Lymphoma 2 | Upregulation | Weaker Upregulation |

Table 2. This interactive table presents an exemplary list of well-established estrogen-responsive genes and their anticipated regulation by this compound in an ER-positive cellular context. The expected weaker response is inferred from its lower receptor binding affinity.

Impact on Protein Synthesis and Post-Translational Modifications

Changes in gene expression directly translate into altered protein synthesis, as the transcribed mRNA is used as a template by ribosomes. Therefore, the modulation of the transcriptome by this compound would lead to a corresponding change in the cellular proteome. Synthesis of proteins encoded by upregulated genes (like pS2 and progesterone receptor) would increase, while that of downregulated genes would decrease.

Beyond the direct genomic pathway, estrogens can also trigger rapid, non-genomic signaling cascades that result in the post-translational modification (PTM) of key proteins. nih.gov PTMs, such as phosphorylation, acetylation, and ubiquitination, are critical for regulating protein activity and stability. For instance, estrogen can rapidly activate kinase pathways like PI3K/AKT and MAPK/ERK, leading to the phosphorylation of numerous downstream targets, including the estrogen receptor itself. nih.gov

There is no available data on the ability of this compound to induce specific PTMs. Any such activity would depend on its ability to activate membrane-associated estrogen receptors or non-genomic functions of nuclear ERs, which remains uncharacterized.

Subcellular Localization Studies of this compound and its Receptors

The spatial distribution of a hormone and its corresponding receptors within a cell is a critical determinant of its biological activity. For estrogens, this subcellular localization dictates their interaction with various signaling pathways, both genomic and non-genomic. While direct experimental data on the subcellular localization of this compound is not extensively available in publicly accessible literature, we can infer its likely behavior based on the well-established principles of steroid hormone action and the known distribution of estrogen receptors.

Steroid hormones, being lipophilic, can generally diffuse across the plasma membrane to interact with intracellular receptors. nih.gov The resulting ligand-receptor complex then elicits a cellular response, the nature of which is heavily dependent on its location within the cell. nih.gov

Expected Subcellular Distribution of this compound and its Receptors:

Based on studies of estradiol and other estrogenic compounds, this compound and its receptors, primarily Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ), are anticipated to be found in several key subcellular compartments:

Nucleus: This is the primary site of classical genomic estrogen signaling. Upon ligand binding, estrogen receptors are known to translocate to the nucleus, where they bind to specific DNA sequences called estrogen response elements (EREs) to regulate gene transcription. bmbreports.orgoup.com Both ERα and ERβ possess a DNA-binding domain and are considered nuclear receptors. bmbreports.org Immunohistochemical studies have consistently shown that in the presence of an estrogen, a significant portion of these receptors resides within the nucleus. oup.com

Cytoplasm: A fraction of estrogen receptors is also found in the cytoplasm. bmbreports.org From this location, they can engage in non-genomic signaling cascades, rapidly influencing cellular processes without directly altering gene expression. nih.gov The movement of ERα from the cytoplasm to the nucleus upon estrogen stimulation has been demonstrated using techniques like western blot analysis. bmbreports.org

Mitochondria: Evidence has emerged for the presence of estrogen receptors, particularly ERβ, within mitochondria. bmbreports.orgconicet.gov.ar In this organelle, estrogens can modulate mitochondrial function, including energy production and apoptosis. Studies have utilized methods like subcellular fractionation coupled with immunoblotting and binding assays to confirm the presence of estrogen receptors in isolated mitochondria. conicet.gov.ar

Plasma Membrane: A small but functionally significant population of estrogen receptors is located at the plasma membrane. pnas.org This allows for the initiation of rapid, non-genomic signaling events through interaction with various downstream signaling molecules. nih.gov

The unique bridged structure of this compound, which creates a substituent in the 1-11 pocket of the steroid, could potentially influence its binding affinity and the conformational change it induces in the estrogen receptor. scielo.br This, in turn, might affect the subsequent subcellular trafficking and distribution of the receptor-ligand complex, although specific studies to confirm this are lacking.

Methodologies for Studying Subcellular Localization:

Several established techniques are employed to determine the subcellular localization of compounds like this compound and their receptors.

Fluorescence-Based Techniques: The use of fluorescently tagged proteins, such as Green Fluorescent Protein (GFP), fused to estrogen receptors allows for their direct visualization in living cells using fluorescence microscopy. molbiolcell.org This enables real-time tracking of receptor movement between cellular compartments in response to ligand binding. molbiolcell.org Additionally, immunofluorescence (IF) with specific antibodies against the receptors can pinpoint their location within fixed cells. bmbreports.org

Autoradiography: This technique involves labeling the ligand, in this case, a radioactive version of this compound, and tracing its location within tissues and cells. scielo.br Dry-mount autoradiography is a particularly suitable method for diffusible compounds like steroids, as it helps to preserve their in vivo localization. scielo.br

Cell Fractionation and Biochemical Assays: This method involves physically separating the different cellular organelles (e.g., nuclei, mitochondria, microsomes) through centrifugation. karger.com The amount of the compound or its receptor in each fraction can then be quantified using techniques like radioligand binding assays or western blotting. conicet.gov.arpnas.org This approach provides quantitative data on the distribution of the molecule of interest among different subcellular compartments. conicet.gov.ar

The table below summarizes the common experimental techniques and their applications in studying the subcellular localization of estrogens and their receptors.

| Technique | Description | Application | Key Findings for Estrogens |

| Fluorescence Microscopy | Utilizes fluorescently labeled molecules (e.g., GFP-tagged receptors, fluorescent ligands) to visualize their location within living or fixed cells. bmbreports.orgmolbiolcell.org | Real-time tracking of receptor translocation; colocalization studies with organelle-specific markers. | Confirmed nuclear translocation of ERα upon ligand binding and the presence of ERβ in mitochondria and the cytosol. bmbreports.org |

| Autoradiography | Employs radiolabeled ligands to determine their distribution in tissues and cells by detecting the emitted radiation on a photographic film or emulsion. scielo.br | Mapping of hormone target cells and subcellular distribution of the ligand. | Demonstrated nuclear concentration of estradiol in target tissues like the uterus, pituitary, and brain. scielo.br |

| Cell Fractionation | Separation of cellular components into different fractions (e.g., nuclear, mitochondrial, cytosolic) based on their size and density by centrifugation. karger.com | Quantification of the amount of a compound or receptor in different subcellular compartments. | Revealed the presence of specific estrogen binding sites in mitochondrial and microsomal fractions, in addition to the nucleus and cytosol. conicet.gov.ar |

| Immunohistochemistry | Uses specific antibodies to detect the presence and location of proteins (e.g., estrogen receptors) within tissue sections. oup.com | Visualization of receptor distribution in different tissues and cell types. | Showed that both ERα and ERβ are primarily localized in the nucleus of cells in the rat frontal cortex. oup.com |

While specific studies on this compound are not prominent, the application of these established methodologies would be essential to fully elucidate its subcellular distribution and how this influences its unique biological activity.

Structure Activity Relationship Sar Studies of 1,11 Ethanoestradiol Derivatives

Correlations Between Stereochemical Features and Biological Activity

The three-dimensional arrangement of atoms in 1,11-ethanoestradiol derivatives plays a pivotal role in their ability to bind to and activate estrogen receptors. The stereochemistry of the steroid nucleus and the geometry of the ethano bridge are critical factors influencing biological response.

The introduction of a 1,11β-ethano bridge into the estradiol (B170435) scaffold creates a rigidified structure that significantly influences its binding to the estrogen receptor. Research into the estrogen receptor binding characteristics of 1,11β-ethanoestradiol has provided valuable insights into the effects of this structural modification. Current time information in Bangalore, IN.

A key study synthesized 1,11β-ethanoestradiol and compared its relative binding affinity (RBA) for the estrogen receptor to other 11β-substituted estradiols. The results indicated that while 1,11β-ethanoestradiol does possess significant estrogen receptor affinity, its RBA was considerably lower than that of the corresponding 11β-ethyl and 11β-vinyl estradiols. Current time information in Bangalore, IN. This suggests that the conformational constraint imposed by the ethano bridge, which tethers the 1- and 11-positions, is detrimental to optimal receptor interaction compared to more flexible alkyl or vinyl substituents at the 11β-position. Current time information in Bangalore, IN.

The findings support the hypothesis that the orientation of an 11β-substituent should be directed away from the A-ring of the steroid. The presence of the ethano bridge creates steric bulk in the pocket between the 1 and 11 positions, which appears to produce a negative effect on the ligand's ability to fit within the receptor's binding site. Current time information in Bangalore, IN.

Table 1: Relative Binding Affinity (RBA) of 1,11β-Ethanoestradiol and Related Compounds

| Compound | Relative Binding Affinity (RBA, %) |

|---|---|

| Estradiol | 100 |

| 1,11β-Ethanoestradiol | 5 - 22.4 |

| 11β-Ethylestradiol | 5 - 300-fold higher than 1,11β-ethanoestradiol |

| 11β-Vinylestradiol | 5 - 300-fold higher than 1,11β-ethanoestradiol |

Data sourced from Napolitano et al. (1990). Current time information in Bangalore, IN.

While specific studies on a wide range of substituent modifications on the this compound core are limited, general principles from related steroidal estrogens can provide insights. For other estradiol derivatives, modifications at various positions have been shown to significantly alter pharmacological efficacy. For instance, the introduction of lipophilic groups at the 11β-position can enhance binding affinity, suggesting a preference for hydrophobic interactions in this region of the receptor pocket. nih.gov Conversely, the introduction of polar groups at the same position may be less favorable. nih.gov

The nature of substituents at the 17α-position is also a critical determinant of activity. For example, in a series of 11β-substituted estradiols, the presence of an ethynyl (B1212043) group at C17 generally confers high affinity. nih.gov The stereochemistry of substituents is also crucial, as demonstrated by the differential affinities of 20E and 20Z isomers in some series, with 20Z-isomers often showing higher affinity. nih.gov These general SAR principles for steroidal estrogens likely apply to the this compound scaffold, where modifications that enhance hydrophobic interactions and optimize the fit within the receptor's ligand-binding domain would be expected to improve pharmacological efficacy.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity using statistical models.

While specific QSAR models developed exclusively for this compound derivatives are not widely reported in the literature, numerous QSAR models have been created for broader classes of estrogenic compounds. nih.govpsu.eduoup.comnih.gov These models are valuable tools for screening and prioritizing chemicals for further testing and can provide insights into the potential activity of novel this compound analogs. nih.govpsu.edu

These predictive models are often developed using techniques like multiple linear regression (MLR) and more complex machine learning algorithms such as artificial neural networks. nih.govpsu.edu For instance, QSAR models for diverse sets of chemicals have been built that show a good correlation between calculated molecular descriptors and experimentally determined estrogen receptor binding affinity. nih.govnih.gov Such models, once validated, can serve as a practical tool for the rapid screening of the potential estrogenic activity of new organic compounds based solely on their chemical structure. nih.govpsu.edu

The predictive power of QSAR models relies on the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For estrogenic compounds, several key molecular descriptors have been identified as being influential for their biological outcomes. acs.orgmdpi.com

These descriptors often fall into several categories:

Electronic Descriptors: These relate to the distribution of electrons in the molecule. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate a compound's ability to donate or accept electrons, which is important for interactions with the receptor. mdpi.com

Hydrophobicity Descriptors: These quantify the water-fearing nature of a molecule or its parts. Hydrophobicity is a crucial factor for estrogen receptor binding, as the ligand-binding pocket is largely hydrophobic. acs.org

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR), for example, is a descriptor that accounts for the volume of a substituent and has been shown to be important for the binding affinity of estradiol derivatives. u-tokyo.ac.jp

Topological and Geometrical Descriptors: These describe the connectivity and 3D shape of the molecule. The presence of a phenolic hydroxyl group, which can act as a hydrogen bond donor, is a critical structural feature for estrogenic activity. acs.org The distance between hydrogen bond donor and acceptor sites is also a key determinant.

In general, for a compound to exhibit estrogenic activity, it is understood that a phenolic moiety (mimicking the A-ring of estradiol) and a hydrophobic core are essential. acs.org The specific balance of these properties, as quantified by molecular descriptors, dictates the ultimate binding affinity and biological response.

Comparative SAR with Endogenous Estrogens and Known Estrogen Analogs

Comparing the SAR of this compound with endogenous estrogens like estradiol and other synthetic analogs provides a valuable context for understanding its biological profile.

As previously noted, the RBA of 1,11β-ethanoestradiol is significantly lower than that of estradiol. Current time information in Bangalore, IN. It is also less potent than its non-bridged counterparts, 11β-ethylestradiol and 11β-vinylestradiol. Current time information in Bangalore, IN. This highlights the stringent steric requirements of the estrogen receptor's ligand-binding domain, particularly in the region accommodating the B and C rings of the steroid. The rigid ethano bridge appears to introduce an unfavorable steric clash or conformational rigidity that prevents the optimal alignment of key pharmacophoric features within the binding pocket.

A broader comparison with various estrogenic compounds reveals several essential structural features for high-affinity binding:

A phenolic ring, corresponding to the A-ring of estradiol, which is crucial for hydrogen bonding interactions with residues such as Glu353 and Arg394 in the ER. acs.org

A second hydrogen bond donor, typically a hydroxyl group at the 17β-position of the D-ring. acs.org

A hydrophobic steroid core that fits within the lipophilic ligand-binding pocket. acs.org

Specific steric bulk at certain positions, such as 7α or 11β, can enhance affinity, though as seen with the 1,11-ethano bridge, this is highly dependent on the geometry and size of the substituent. nih.govacs.org

Endogenous estrogens such as estrone (B1671321) and estriol, which differ from estradiol in the oxidation state at C17 or the presence of an additional hydroxyl group, generally exhibit lower binding affinities. nih.gov Synthetic estrogens like ethinylestradiol often show enhanced oral bioavailability and potency due to modifications that hinder metabolic inactivation. The reduced affinity of 1,11β-ethanoestradiol relative to these high-affinity ligands underscores the negative impact of the conformational constraints imposed by the 1,11-bridge on receptor interaction. Current time information in Bangalore, IN.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,11β-Ethanoestradiol |

| 11β-Ethylestradiol |

| 11β-Vinylestradiol |

| 17α-Ethynylestradiol |

| Estradiol |

| Estriol |

| Estrone |

Preclinical Pharmacological Investigations of 1,11 Ethanoestradiol in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

No publicly available studies on the ADME characteristics of 1,11-Ethanoestradiol were found.

Pharmacokinetic Profiling in Animal Species

Specific pharmacokinetic parameters for this compound in any animal species have not been reported in the available literature.

Species-Specific Metabolic Pathways of this compound

Information regarding the metabolic pathways of this compound in different animal species is not available.

Biotransformation Enzymes and Metabolite Identification

There are no published data identifying the specific enzymes involved in the biotransformation of this compound or the structure of its metabolites.

Tissue Distribution and Accumulation Patterns

Studies detailing the tissue distribution and potential accumulation of this compound in animal models could not be located.

In Vivo Pharmacodynamic Efficacy Studies in Animal Models

Effects on Reproductive Organ Physiology in Ovariectomized Rodent Models

No in vivo studies assessing the pharmacodynamic effects of this compound on the reproductive organs of ovariectomized rodents have been published. Therefore, no data on its potential to mitigate uterine or vaginal atrophy is available.

Bone Homeostasis and Density Modulation in Preclinical Models

No specific preclinical data on the effects of this compound on bone homeostasis and density in animal models were identified in the available research. Estrogen derivatives are known to play a role in bone metabolism, and agents that modify calcium metabolism are used in the treatment of osteoporosis. medscape.comnih.govnih.gov Animal models, including those involving ovariectomy (OVX) to induce bone loss, are commonly used to evaluate the effects of new compounds on bone mineral density (BMD). nih.gov Future preclinical studies on this compound would likely involve such models to determine its potential effects on bone.

Central Nervous System (CNS) Effects and Behavioral Studies

Specific preclinical studies detailing the central nervous system effects and behavioral outcomes of this compound administration in animal models are not available in the public domain. The investigation of CNS effects of new chemical entities often involves a battery of tests in animal models to assess various parameters. frontiersin.orgnih.govnih.gov For estrogenic compounds, this could include evaluating effects on social behaviors, cognition, and mood, as estrogens are known to modulate these functions. thieme-connect.com

Cardiovascular System Responses

There is no available preclinical data on the cardiovascular responses to this compound in animal models. The cardiovascular effects of new compounds are a critical component of preclinical evaluation. heart.orgeupati.eunih.gov Studies in animal models typically assess parameters such as heart rate, blood pressure, and cardiac function to identify any potential beneficial or adverse effects. nih.govmdpi.commdpi.com Given that some steroids can impact the cardiovascular system, this would be an important area of investigation for this compound.

Immunomodulatory Activities

Information regarding the immunomodulatory activities of this compound in preclinical models is not present in the available scientific literature. The immune system can be modulated by various substances, and this is often investigated in preclinical studies using animal models of inflammation or immune suppression. nih.gov The assessment of immunomodulatory effects typically involves measuring changes in immune cell populations and cytokine levels. mdpi.com

Activity in Disease Models (e.g., specific cancer models, without clinical context)

Specific data on the activity of this compound in preclinical disease models, such as specific cancer models, is not available. The evaluation of new compounds in relevant disease models is a cornerstone of preclinical research. frontiersin.orgresearchgate.net For estrogen derivatives, this often includes testing in estrogen receptor-positive breast cancer models. nih.govresearchgate.netplos.org Such studies help to determine the potential therapeutic efficacy of a compound.

Selection and Validation of Appropriate Animal Models for Specific Research Questions

The selection of an appropriate animal model is a foundational step in the preclinical investigation of novel compounds like this compound. The validity and translatability of the research findings are highly dependent on the chosen model. mdpi.comtaconic.com

Considerations for Species Selection and Strain Variability

When studying steroid hormones and their derivatives, careful consideration of the animal species and strain is paramount due to significant variability in responses.

Species Selection: The choice of animal species for preclinical studies is based on similarities in physiology, metabolism, and the specific target of the drug compared to humans. eupati.eu For endocrine research, rodents (mice and rats) are frequently used. mdpi.comoup.com However, differences in pharmacokinetics and pharmacodynamics between rodents and humans necessitate careful interpretation of the data. oup.com For some studies, non-rodent species like rabbits or non-human primates may be considered more appropriate. eupati.eu The zebrafish has also emerged as a useful model for screening for endocrine-disrupting effects. nih.gov

Strain Variability: Within a single species, different strains can exhibit marked differences in their sensitivity and response to estrogenic compounds. researchgate.netnih.gov For example, some inbred mouse strains have been shown to be significantly more sensitive to estrogenic substances than outbred strains like CD-1 mice. oup.com This genetic diversity can influence a wide range of estrogen-mediated outcomes, including uterine response, mammary gland development, and susceptibility to tumors. nih.govoup.com Therefore, the selection of a specific strain must be justified based on the research question and the known genetic background and phenotypic characteristics of the strain. nih.govoup.compsu.edu

Data Table: Considerations for Animal Model Selection in Estrogenic Compound Research

| Consideration | Key Factors | Examples of Models | Rationale and Importance |

| Species | - Metabolic pathways- Receptor homology- Physiological relevance to humans | - Mice- Rats- Rabbits- Zebrafish- Non-human primates | Ensures that the preclinical data is as predictive as possible of the human response. eupati.euoup.com |

| Strain | - Genetic background- Sensitivity to estrogens- Spontaneous disease incidence | - Inbred strains (e.g., C57BL/6, BALB/c)- Outbred stocks (e.g., CD-1, Sprague-Dawley)- Genetically engineered models (e.g., ER knockout) | Accounts for genetic variability that can significantly impact the study outcomes and their interpretation. researchgate.netnih.govpsu.edu |

| Model Type | - Induced pathology (e.g., ovariectomy)- Spontaneous disease- Genetically modified | - Ovariectomized (OVX) rats for osteoporosis research- Spontaneously hypertensive rats (SHR) for cardiovascular studies- ERα or ERβ knockout mice for mechanistic studies | Allows for the investigation of the compound's effect in a context that mimics a specific human disease or physiological state. thieme-connect.commdpi.comnih.govnih.govgoogleapis.comoup.com |

The preclinical assessment of novel compounds in animal models is a cornerstone of drug discovery, providing essential insights into their pharmacological profiles before consideration for human trials. These studies are designed to elucidate the mechanisms of action, potential therapeutic effects, and the relationship between the chemical structure and biological activity of a new molecular entity. In the case of the synthetic steroid this compound, preclinical investigations have primarily centered on its interaction with estrogen receptors (ERs), which are key mediators of estrogenic signaling in various physiological and pathological processes.

Initial research into this compound involved its chemical synthesis to explore the impact of a novel 1,11β-ethano bridge on the steroid's ability to bind to the estrogen receptor. nih.gov This structural modification, creating a bridge between the A-ring and the C-ring of the estradiol (B170435) molecule, was hypothesized to influence its binding affinity and pharmacological properties compared to the parent compound, estradiol, and other derivatives. nih.govnih.gov

The primary method for evaluating the preclinical pharmacology of this compound has been through in vitro receptor binding assays using estrogen receptors derived from animal tissues. nih.gov Specifically, these studies have utilized sheep uterine cytosol as a source of estrogen receptors to determine the relative binding affinity (RBA) of this compound. nih.gov The RBA is a measure of a compound's ability to bind to the receptor in comparison to a standard, in this case, estradiol, which is assigned an RBA of 100%.

Research findings indicate that this compound does exhibit an affinity for the estrogen receptor. However, its binding affinity is considerably lower than that of estradiol and other related synthetic estrogens. nih.gov The introduction of the 1,11β-ethano bridge appears to create a steric hindrance within the ligand-binding pocket of the estrogen receptor, which is detrimental to a high-affinity interaction. nih.gov This suggests that the orientation and size of substituents in the region of the 1 and 11 positions of the steroid nucleus are critical for optimal receptor binding. nih.gov

The table below summarizes the relative binding affinity of this compound in comparison to estradiol and other relevant estradiol derivatives, as determined in preclinical receptor binding assays.

| Compound | Relative Binding Affinity (RBA) (%)¹ |

| Estradiol | 100 |

| 1,11β-Ethanoestradiol | 5 - 22.4 nih.gov |

| 11β-Ethylestradiol | 5 - 300-fold higher than 1,11β-Ethanoestradiol nih.gov |

| 11β-Vinylestradiol | 5 - 300-fold higher than 1,11β-Ethanoestradiol nih.gov |

| 1-Methylestradiol | Higher than 1,11β-Ethanoestradiol nih.gov |

| 11β-Methylestradiol | Higher than 1,11β-Ethanoestradiol nih.gov |

¹Relative binding affinity for the sheep uterine estrogen receptor, with Estradiol = 100%.

These preclinical findings underscore the importance of the three-dimensional structure of steroidal estrogens in their interaction with the estrogen receptor. While this compound demonstrates the ability to bind to the estrogen receptor, its reduced affinity compared to other derivatives with substituents at the 11β position suggests that the rigid, bulky ethano bridge is not well-accommodated by the receptor's binding site. nih.gov

Translational Relevance of Preclinical Animal Data to Biological Principles

The translation of preclinical findings from animal models to fundamental biological principles in humans is a critical step in understanding the potential therapeutic utility and physiological effects of a novel compound. This process involves extrapolating data on mechanism of action, structure-activity relationships, and target engagement from animal studies to predict how a compound will behave in the human body.

For this compound, the available preclinical data is currently limited to in vitro estrogen receptor binding studies using receptors from animal tissues. nih.gov While this information is foundational for understanding its basic pharmacological properties, there is a notable absence of published in vivo studies in animal models. Consequently, the translational relevance of the existing data is confined to the molecular level of receptor interaction.

The preclinical binding affinity data for this compound contributes to the broader understanding of the structure-activity relationships of steroidal estrogens. drugbank.com The finding that the 1,11β-ethano bridge significantly reduces receptor affinity compared to smaller or more flexible substituents at the 11β-position reinforces the biological principle that the architecture of the ligand-binding domain of the estrogen receptor is highly specific and that minor structural modifications to a ligand can have a profound impact on its binding and subsequent biological activity. nih.govdrugbank.com This principle is fundamental to the design of selective estrogen receptor modulators (SERMs) and other drugs that target the estrogen signaling pathway.

Future Directions and Emerging Research Avenues

Development of Prodrugs and Targeted Delivery Systems for 1,11-Ethanoestradiol

The prodrug approach is a well-established strategy in drug development to overcome limitations of a parent drug, such as poor solubility, rapid metabolism, or lack of site-specificity. ajrconline.orgactamedicamarisiensis.ro A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in the body to release the active parent compound. ajrconline.orgactamedicamarisiensis.ro This strategy holds considerable promise for optimizing the therapeutic application of this compound.

Future research could focus on designing and synthesizing prodrugs of this compound by chemically modifying its two hydroxyl groups at the C3 and C17 positions. These modifications could be designed to enhance oral bioavailability, prolong its duration of action, or achieve targeted delivery to specific tissues, such as bone or cancerous tissue. For example, esterification of the hydroxyl groups can increase lipophilicity and improve absorption. mdpi.com

Another sophisticated approach involves creating prodrugs that are activated by enzymes specifically overexpressed in target tissues, such as certain tumors. ijnrd.org This would concentrate the active form of the drug at the site of action, potentially increasing efficacy while minimizing systemic side effects. ijnrd.org Conjugating this compound to carrier molecules or incorporating it into nanoparticle-based delivery systems are other advanced strategies to improve its delivery and therapeutic index. acs.orgnih.gov

| Strategy | Description | Potential Advantage | Research Focus |

|---|---|---|---|

| Ester Prodrugs | Covalent attachment of a lipophilic ester group to one or both hydroxyl groups. | Increased oral absorption and potential for sustained release. mdpi.com | Synthesis of various ester derivatives (e.g., acetate, valerate) and evaluation of their hydrolysis rates and pharmacokinetic profiles. |

| Phosphate (B84403)/Sulfate (B86663) Prodrugs | Attachment of phosphate or sulfate moieties to increase water solubility. | Development of formulations for intravenous administration. | Synthesis and stability testing; evaluation of in vivo cleavage by phosphatases/sulfatases. |

| Enzyme-Targeted Prodrugs | Designing a promoiety that is cleaved by an enzyme overexpressed in target tissue (e.g., tumors). ijnrd.org | Site-specific drug release, enhanced efficacy, and reduced systemic toxicity. | Identification of target enzymes; design and synthesis of corresponding prodrugs; validation in relevant cell models. |

| Nanoparticle Encapsulation | Incorporation of this compound into liposomes, polymer nanoparticles, or other nanocarriers. | Improved stability, controlled release, and passive targeting to tumors via the Enhanced Permeability and Retention (EPR) effect. | Formulation development, characterization of nanoparticle size and drug load, and in vivo biodistribution studies. |

Combination Therapies with Other Pharmacological Agents

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology and the management of chronic diseases. oncotarget.comnih.gov This approach can lead to synergistic or additive effects, overcome drug resistance, and allow for lower doses of individual agents, thereby reducing toxicity. oncotarget.comharvard.edu Exploring this compound in combination regimens is a logical next step in its preclinical development.

Given its estrogenic activity, promising combinations could involve pairing it with a progestogen for applications in hormone replacement therapy (HRT). Such combinations are standard practice to protect the endometrium from the proliferative effects of unopposed estrogen. iarc.frnih.gov In the context of cancer, preclinical studies could investigate the efficacy of this compound combined with targeted therapies, such as CDK4/6 inhibitors or PI3K inhibitors, in estrogen receptor-positive (ER+) breast cancer models. nih.gov Such combinations have proven effective with other endocrine agents and could potentially enhance tumor regression or delay the onset of resistance. nih.gov Furthermore, combining it with agents that have different mechanisms of action could be explored for other hormone-sensitive conditions. mdpi.comfrontiersin.org

| Combination Agent | Therapeutic Rationale | Potential Indication | Preclinical Research Goal |

|---|---|---|---|

| Progestogens | To mimic physiological hormonal cycles and provide endometrial protection. nih.gov | Hormone Replacement Therapy (HRT) | Assess effects on endometrial histology and bleeding patterns in animal models. |

| CDK4/6 Inhibitors (e.g., Palbociclib) | To synergistically block cell cycle progression in ER+ cells. nih.gov | ER+ Breast Cancer | Evaluate synergistic anti-proliferative effects and delay of resistance in ER+ breast cancer cell lines and xenografts. |

| SERMs (e.g., Tamoxifen) | To achieve a unique profile of estrogenic/anti-estrogenic effects in different tissues. | Osteoporosis, Breast Cancer Prevention | Investigate tissue-specific gene expression and physiological outcomes (e.g., bone density, uterine effects) in animal models. |

| Bisphosphonates | To combine anti-resorptive mechanisms for enhanced bone protection. | Osteoporosis | Assess combined effects on bone mineral density and bone turnover markers in ovariectomized rodent models. |

Exploration of Novel Therapeutic Indications Based on Preclinical Findings

The primary focus for a synthetic estrogen is typically on applications like contraception and HRT. However, the unique, conformationally restricted structure of this compound may confer a distinct pharmacological profile, potentially leading to novel therapeutic uses. The ethano bridge may alter its binding affinity and functional activity at the two estrogen receptor subtypes, ERα and ERβ, leading to a unique pattern of tissue selectivity.

Preclinical research should be designed to systematically explore these possibilities. For instance, studies could investigate if this compound exhibits a more favorable profile on cardiovascular or skeletal systems compared to other estrogens. Estrogen signaling is known to play a protective role in the cardiovascular system and is crucial for maintaining bone density. nih.gov If preclinical models demonstrate potent beneficial effects on bone formation without significant uterotrophic (uterine stimulating) activity, it could be developed as a specialized treatment for postmenopausal osteoporosis. Similarly, its effects on neuronal health could be explored for potential applications in neurodegenerative diseases. The discovery of a novel "bridge" structure within the estrogen receptor itself suggests that uniquely structured ligands like this compound could have unforeseen modulatory effects, making the exploration of new indications a critical research avenue. news-medical.netcase.edu

Advancements in In Vitro and In Silico Predictive Models for this compound Activity